molecular formula C14H21N5O3 B2984721 N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1798490-00-2

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No. B2984721
CAS RN: 1798490-00-2
M. Wt: 307.354
InChI Key: UBEOYLPEUISYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide” is a complex organic molecule that contains a pyrimidine ring and a morpholine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA . Morpholine is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a morpholine ring . These rings may influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted . The pyrimidine ring might undergo electrophilic aromatic substitution reactions, while the morpholine ring might undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrimidine and morpholine rings might make the compound more polar and increase its boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide and its derivatives are utilized in the synthesis of various heterocyclic compounds. A study by Deohate and Palaspagar (2020) focused on synthesizing pyrimidine linked pyrazole heterocyclics, assessing their insecticidal and antibacterial potential. Similarly, Farag, Kheder, and Mabkhot (2009) reported on synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, with moderate antimicrobial activity.

Anticancer Applications

Another significant application is in cancer research. Gamal-Eldeen et al. (2014) found that novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, possibly including compounds related to N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide, induced intrinsic apoptosis pathways in colon cancer cells.

Inhibiting Mammalian Target of Rapamycin (mTOR)

Research by Nowak et al. (2009) indicates that derivatives of this compound class can be potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator in cell growth, metabolism, and angiogenesis. This discovery has potential applications in cancer therapy.

Antimicrobial and Antifungal Activity

El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives, which demonstrated significant antimicrobial and antifungal activities. This suggests that N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide could be a precursor in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target . Many drugs that contain pyrimidine or morpholine rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications . It could be interesting to explore its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-2-3-12(20)15-10-13(21)18-11-8-16-14(17-9-11)19-4-6-22-7-5-19/h8-9H,2-7,10H2,1H3,(H,15,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEOYLPEUISYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide

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